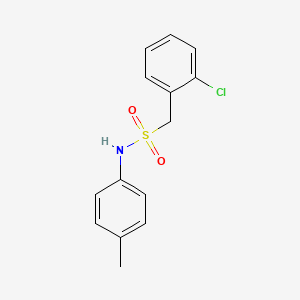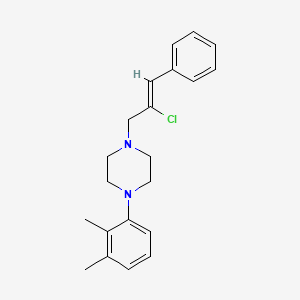
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as BMU-1, is a chemical compound that belongs to the class of urea derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea works by targeting a specific protein known as heat shock protein 90 (Hsp90), which is involved in the regulation of several cellular processes, including cell growth and survival. By inhibiting Hsp90, N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea disrupts the signaling pathways that are necessary for cancer cell growth and survival, leading to their death.
Biochemical and Physiological Effects:
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of several proteins that are involved in cancer cell growth and survival. N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of Hsp90 and has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to its use. N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has low solubility in water, which can make it difficult to work with in certain experiments. It also has limited bioavailability, which can make it challenging to use in animal studies.
Orientations Futures
There are several potential future directions for research on N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus could be on developing more effective methods for delivering N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea to cancer cells. Another area of research could be on identifying other proteins that N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea may target, which could lead to the development of new treatments for cancer and other diseases. Additionally, further studies could be conducted to investigate the anti-inflammatory properties of N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea and their potential applications in treating inflammatory diseases.
Méthodes De Synthèse
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 2-benzylphenyl isocyanate with 2-methoxy-5-methylphenylamine. The resulting product is then treated with urea to form N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea.
Applications De Recherche Scientifique
N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-benzylphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Propriétés
IUPAC Name |
1-(2-benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-12-13-21(26-2)20(14-16)24-22(25)23-19-11-7-6-10-18(19)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWQTJITCXGDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)


![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)